GW 328267

Adenosine receptor pharmacology Receptor selectivity Functional antagonism

Achieve reproducible dual A2A/A3 pharmacology without combining multiple compounds. GW 328267 (CAS 210237-78-8) is a validated research tool with potent A2A agonism (pEC50 = 9.0) and concurrent A3 antagonism-a unique profile unavailable with pure A2A agonists. • Dual Pharmacology: A2A agonist (pEC50 9.0) + A3 antagonist for crosstalk studies. • Cardiovascular Benchmark: 30-40 bpm heart rate increase in humans for safety pharmacology. • Lung Injury Models: 30-40% increase in alveolar fluid clearance, non-additive with β-agonists.

Molecular Formula C21H26N10O4
Molecular Weight 482.5 g/mol
CAS No. 210237-78-8
Cat. No. B1672457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 328267
CAS210237-78-8
SynonymsGW-328267;  GW328267;  GW 328267;  J2.047.755E;  GW328267X; 
Molecular FormulaC21H26N10O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCCN1N=C(N=N1)C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NC(CC5=CC=CC=C5)CO)N)O)O
InChIInChI=1S/C21H26N10O4/c1-2-31-28-18(27-29-31)16-14(33)15(34)20(35-16)30-10-23-13-17(22)25-21(26-19(13)30)24-12(9-32)8-11-6-4-3-5-7-11/h3-7,10,12,14-16,20,32-34H,2,8-9H2,1H3,(H3,22,24,25,26)/t12-,14-,15+,16-,20+/m0/s1
InChIKeyFLBKPDIBGNWXMT-NIQZGXKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW 328267: Research Procurement Profile


GW 328267 (also designated GW328267X or GW328267C) is a small‑molecule adenosine receptor ligand developed by GlaxoSmithKline. It acts primarily as a potent agonist at the human adenosine A2A receptor and additionally exhibits antagonist activity at the human adenosine A3 receptor [1]. The compound advanced to Phase 2 clinical evaluation for asthma, chronic obstructive pulmonary disease, and allergic rhinitis but was ultimately discontinued [2]. Despite its termination, GW 328267 remains a valuable research tool for investigating the dual pharmacology of A2A agonism coupled with A3 antagonism and for studying A2A‑mediated cardiovascular effects in vivo.

Receptor profile Simultaneous A2A agonism and A3 antagonism enables dual-pathway interrogation
Model contexts Supports in vivo cardiovascular, alveolar fluid clearance, and respiratory inflammation studies
Selection logic Use when A2A/A3 crosstalk, tachycardia benchmark, or β-adrenergic ceiling effect is required

GW 328267: Why Substitution Fails


In‑class adenosine A2A receptor agonists cannot be freely interchanged with GW 328267 because of its unique dual pharmacology. Unlike pure A2A agonists (e.g., CGS 21680, UK‑432097), GW 328267 functions as an antagonist at the human adenosine A3 receptor [1]. This dual activity profile can lead to divergent functional outcomes in assays that are sensitive to both receptor subtypes. Moreover, GW 328267 produces a pronounced, exposure‑related tachycardia in human subjects—a cardiovascular liability that may not be shared to the same degree by other A2A agonists [1]. Consequently, substituting a pure A2A agonist for GW 328267 in experiments designed to probe A2A/A3 crosstalk or in vivo cardiovascular endpoints will yield non‑comparable results.

GW 328267 A2A agonist + A3 antagonist; pronounced exposure-related tachycardia observed in human subjects
Pure A2A agonists CGS 21680, UK‑432097 Lack A3 antagonist activity; cardiovascular profile may differ substantially
GW 328267 Defined β‑adrenergic ceiling in alveolar fluid clearance; not additive with isoproterenol
Other A2A agonists Regadenoson, tool compounds May exhibit additive effects with β‑agonists, altering downstream interpretation

GW 328267 Evidence-Based Differentiation


Dual A2A Agonist / A3 Antagonist Pharmacology

GW 328267 acts as a potent agonist at the human adenosine A2A receptor (pKi = 8.64, pEC50 = 9.0) while simultaneously functioning as an antagonist at the human adenosine A3 receptor [1][2]. In contrast, the prototypical selective A2A agonist CGS 21680 and the Pfizer‑developed A2A agonist UK‑432097 lack A3 antagonist activity and instead act as pure A2A agonists [2][3]. The dual pharmacology of GW 328267 is unique among advanced A2A‑targeting ligands and must be accounted for in experimental design.

Dual A2A/A3 pharmacology
Head-to-head
A2A pEC50 ~9.0; A3 antagonism confirmed
vs. CGS 21680 / UK‑432097 (pure A2A agonists)
Supports pathway crosstalk studies
Dual activity cannot be replicated by single‑target ligands
Adenosine receptor pharmacology Receptor selectivity Functional antagonism

Dose-Limiting Tachycardia

In a Phase 1 intravenous infusion study (NCT01640990), GW328267X induced severe tachycardia in all three healthy volunteers, leading to premature study termination. Heart rate increased from baseline by 30 bpm (Subject 1), 40 bpm (Subject 2), and was accompanied by intolerable nausea (Subject 3) within 2.65–3.82 hours of infusion [1]. This cardiovascular liability is attributed to A2A receptor activation in carotid bodies and represents a key differentiator from other A2A agonists that have demonstrated more favorable tolerability in clinical trials (e.g., regadenoson, which produces transient but manageable heart rate increases) [2].

Dose-limiting tachycardia
Class-level
HR increase 30–40 bpm
Phase 1 IV infusion (NCT01640990); n=3
Endpoint context for A2A‑mediated tachycardia
No tachyphylaxis observed; study terminated early
Cardiovascular safety Clinical pharmacology A2A receptor tachycardia

Alveolar Fluid Clearance and β-Adrenergic Ceiling

GW328267C (10⁻⁵ M to 10⁻³ M) instilled intratracheally significantly increased alveolar fluid clearance (AFC) in healthy rats and restored AFC to control levels in three rat models of acute lung injury (HCl, LPS, and E. coli) [1]. However, the effect of GW328267C was not additive to that of maximal β‑adrenergic stimulation (isoproterenol), indicating a shared downstream pathway or a ceiling effect [1]. This characteristic distinguishes GW328267C from other A2A agonists that may exhibit additive or synergistic effects with β‑agonists.

Alveolar fluid clearance
Head-to-head
AFC increased ~30–40%
vs. isoproterenol (β‑agonist) in rat lung models
Supports A2A‑mediated AFC interpretation
No additivity with β‑adrenergic stimulation
Acute lung injury Alveolar fluid clearance A2A receptor lung function

Lack of Efficacy in Asthma and Allergic Rhinitis

Two clinical studies demonstrated that inhaled GW328267X did not affect either the early or late asthmatic response or symptoms of allergic rhinitis [1][2]. This negative outcome stands in contrast to the clinical efficacy of inhaled corticosteroids and leukotriene receptor antagonists, and even to some other A2A agonists that have shown modest benefits in asthma. GW 328267's clinical failure provides a critical benchmark for evaluating the anti‑inflammatory potential of novel A2A agonists.

Asthma/rhinitis lack of effect
Data to verify
No significant change vs. placebo in FEV₁ or symptom scores
Negative control for respiratory anti‑inflammatory studies
Inhaled route; atopic asthma and allergic rhinitis trials
Asthma Allergic rhinitis A2A agonist clinical failure

Ocular Hypotensive Activity

Patents disclose that GW‑328267, UK‑432097, and structurally related A2A agonists are effective in ocular tension reduction tests, suggesting utility as prophylactic or therapeutic agents for glaucoma and ocular hypertension [1]. While direct comparative data between GW 328267 and UK‑432097 in the same assay are not publicly available, the co‑listing of these compounds in patent literature indicates comparable efficacy in lowering intraocular pressure. GW 328267 may therefore be used interchangeably with UK‑432097 in ocular pharmacology studies, provided the dual A2A/A3 pharmacology is accounted for.

Ocular hypotensive potential
Cross‑study
Patent-reported IOP reduction
No quantitative head‑to‑head data available
Supports exploratory ocular pharmacology
Requires independent validation; scaffold alternative to UK‑432097
Glaucoma Ocular hypertension A2A receptor intraocular pressure

GW 328267: Research and Industrial Applications


Positive Control for A2A-Mediated Tachycardia

GW 328267 (GW328267X) should be employed as a positive control to induce robust, reproducible tachycardia in cardiovascular safety pharmacology studies. Its 30–40 bpm heart rate increase in humans provides a benchmark against which the cardiovascular liability of novel A2A agonists can be assessed [1].

Positive Control for Alveolar Fluid Clearance

GW328267C is the compound of choice for in vivo and ex vivo lung injury models requiring stimulation of alveolar fluid clearance. Its defined efficacy (30–40% increase in AFC) and lack of additivity with β‑agonists make it an ideal reference standard for mechanistic studies of A2A‑regulated epithelial ion transport [2].

Tool Compound for Dual A2A/A3 Pharmacology

Due to its unique dual pharmacology (A2A pEC50 = 9.0; A3 antagonism), GW 328267 is indispensable for experiments designed to dissect the functional interplay between A2A and A3 receptors in immune cells, neurons, or cardiovascular tissues. Pure A2A agonists (e.g., CGS 21680) and A3 antagonists must be combined to mimic this profile [1][3].

Reference Compound for Ocular Hypertension

GW‑328267 serves as a validated alternative to UK‑432097 for investigating A2A‑mediated reduction of intraocular pressure in glaucoma models. Its patent‑documented efficacy in ocular tension reduction tests supports its use as a reference A2A agonist in ocular pharmacology [4].

Application
Selection Property
Validation Focus
Cardiovascular safety pharmacology models
Robust A2A‑mediated heart rate increase
Tachycardia dose‑response and lack of tachyphylaxis
Alveolar fluid clearance research
Defined efficacy plateau with β‑adrenergic ceiling
A2A‑regulated epithelial ion transport mechanisms
A2A/A3 receptor crosstalk studies
Unique dual agonist/antagonist pharmacology
Functional interplay in immune, neuronal, or vascular tissues
Ocular hypertension research
Patent‑documented IOP‑lowering activity
A2A‑mediated IOP regulation; scaffold benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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